(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[421]non-2-ene-2-carboxamide is a complex organic compound with a unique structure that combines the properties of both (E)-but-2-enedioic acid and (1R)-N,N-dimethyl-9-azabicyclo[421]non-2-ene-2-carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide typically involves a multi-step process. The initial step often includes the preparation of (E)-but-2-enedioic acid through the isomerization of maleic acid. This is followed by the synthesis of (1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide, which involves the reaction of 9-azabicyclo[4.2.1]non-2-ene with N,N-dimethylamine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar compound used in various chemical syntheses.
Acetylacetone: Another related compound with similar reactivity and applications.
Uniqueness
(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
125736-26-7 |
---|---|
Molecular Formula |
C15H22N2O5 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide |
InChI |
InChI=1S/C11H18N2O.C4H4O4/c1-13(2)11(14)9-5-3-4-8-6-7-10(9)12-8;5-3(6)1-2-4(7)8/h5,8,10,12H,3-4,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t8?,10-;/m1./s1 |
InChI Key |
DPJNPPIWWFFZPK-GWOQDNFGSA-N |
Isomeric SMILES |
CN(C)C(=O)C1=CCCC2CC[C@H]1N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)C(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.